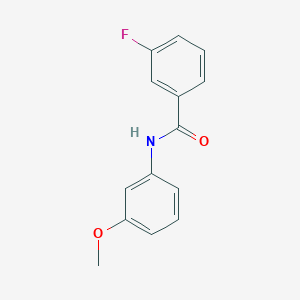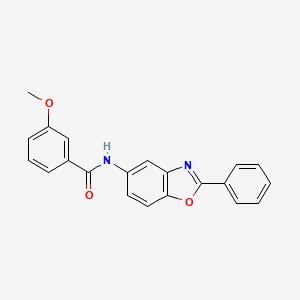![molecular formula C18H31N3O4 B5676060 2-(3-methoxypropyl)-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5676060.png)
2-(3-methoxypropyl)-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is part of a broader class of chemicals known as diazaspirodecanones, which have been explored for various biological activities. These compounds are characterized by their spirocyclic structure, incorporating nitrogen atoms within the framework, which contributes to their distinct chemical and physical properties.
Synthesis Analysis
The synthesis of diazaspirodecanones and related compounds often involves multistep organic reactions, including Michael addition, cyclization, and amidation processes. These synthetic routes are designed to introduce various functional groups at specific positions on the core structure, tailoring the compound's properties for potential therapeutic applications (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by a spiro framework that integrates a diazaspiro[4.5]decane core with various substituents, such as methoxypropyl and morpholinylacetyl groups. This structure is responsible for the compound's unique chemical behavior and biological activity. Crystallographic studies often reveal the conformational details of these molecules, shedding light on the interactions that govern their biological effects (Bakare et al., 2005).
Chemical Reactions and Properties
Diazaspirodecanones undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitutions, which modify their structure and enhance their biological potency. These reactions are crucial for exploring the structure-activity relationships of these compounds (Shukla et al., 2016).
Eigenschaften
IUPAC Name |
2-(3-methoxypropyl)-8-(2-morpholin-4-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O4/c1-24-10-2-5-21-15-18(13-16(21)22)3-6-20(7-4-18)17(23)14-19-8-11-25-12-9-19/h2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIOYGDFFUEETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCN(CC2)C(=O)CN3CCOCC3)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropyl)-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5675980.png)
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B5675988.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methylisoxazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5675992.png)

![ethyl 4-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5676002.png)


![1-allyl-5-[4-(dimethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5676008.png)
![3-[(3,4-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5676020.png)
![3-methyl-3-phenyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5676023.png)

![4-{1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-3-yl}benzoic acid](/img/structure/B5676034.png)
![8-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5676040.png)
acetic acid](/img/structure/B5676053.png)